Indolin-5-yl methanesulfonate

Cross-coupling Nickel catalysis C-O activation

1H-Indol-5-yl methanesulfonate (CAS 128810-31-1) is a heterocyclic organic compound classified as an aryl mesylate ester. Serving primarily as a versatile electrophilic building block in cross-coupling chemistry, it features an indole core with a methanesulfonate substituent at the 5-position, a profile that lends itself to nucleophilic substitution reactions essential for constructing complex molecules for structure-activity relationship (SAR) studies.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B15223010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-5-yl methanesulfonate
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC2=C(C=C1)NCC2
InChIInChI=1S/C9H11NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3
InChIKeyZGTVOVRVYCAOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indol-5-yl Methanesulfonate in Medicinal Chemistry: A Strategic Sourcing Guide for a High-Utility Synthetic Intermediate


1H-Indol-5-yl methanesulfonate (CAS 128810-31-1) is a heterocyclic organic compound classified as an aryl mesylate ester . Serving primarily as a versatile electrophilic building block in cross-coupling chemistry, it features an indole core with a methanesulfonate substituent at the 5-position, a profile that lends itself to nucleophilic substitution reactions essential for constructing complex molecules for structure-activity relationship (SAR) studies . Its established role as a precursor to potent bioactive indoline-5-sulfonamides, which demonstrate high inhibitory activity against cancer-related carbonic anhydrase isoforms, differentiates it from simpler indole scaffolds [1].

The Critical Limitation of Generic Substitution: Why Indole and its Simple Derivatives Cannot Replace 1H-Indol-5-yl Methanesulfonate


Simple in-class substitution fails for 1H-Indol-5-yl methanesulfonate due to the unique reactivity profile of its 5-mesylate group. Unlike the unsubstituted indole scaffold (logP ~2.14) [1] or 5-hydroxyindole, the methanesulfonate ester serves as a superior leaving group for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions . The compound's specific logP of 2.59 directly addresses a key limitation of many indole-based leads—high lipophilicity—by balancing solubility and permeability in a way that simple alkyl-indoles cannot . This results in the ability to generate downstream indoline-5-sulfonamide inhibitors with sub-50 nM potency against tumor-associated carbonic anhydrases (e.g., CA XII), a synthetic pathway and bioactivity that is inaccessible to unfunctionalized indole or 5-hydroxyindole [2].

Quantitative Differentiation Evidence for Procuring 1H-Indol-5-yl Methanesulfonate Over Closest Analogs


Superior Cross-Coupling Efficiency of Aryl Mesylates vs. Tosylates and Halides

1H-Indol-5-yl methanesulfonate, as an aryl mesylate, enables a general nickel-catalyzed C-O activation method with potassium heteroaryltrifluoroborates, achieving yields of up to 99% [1]. In contrast, the analogous tosylate group can often act as a catalyst poison in phase-transfer catalysis, showing an affinity for the quat 5 times stronger than chloride, which can halt reactions where mesylates perform efficiently [2]. This quantitative difference in cross-coupling yield and catalytic compatibility makes the mesylate the preferred electrophile for constructing complex heterobiaryl architectures.

Cross-coupling Nickel catalysis C-O activation

Optimized Lipophilicity (logP 2.59) for CNS Drug-Likeness vs. Unsubstituted Indole (logP 2.14)

The measured logP of 1H-Indol-5-yl methanesulfonate is 2.59, which is a 0.45 log unit increase over unsubstituted indole (logP 2.14) [1]. While indole's lipophilicity can be too low for optimal CNS penetration, the methanesulfonate ester of 1H-Indol-5-yl methanesulfonate pushes the compound into a more favorable lipophilicity window (logP 2-3), which is often associated with an optimal balance of permeability and aqueous solubility for CNS drug candidates [1].

Lipophilicity logP Drug-likeness

Direct Precursor to High-Affinity Indoline-5-Sulfonamide CA IX/XII Inhibitors with KI Values Down to 41.3 nM

1H-Indol-5-yl methanesulfonate serves as the critical synthetic precursor to a series of 1-acylated indoline-5-sulfonamides. The most potent of these downstream compounds, derivative 4f, inhibits tumor-associated carbonic anhydrase XII (CA XII) with a KI value of 41.3 nM [1]. This is a level of potency unattainable with the unfunctionalized indole or indoline core alone, directly linking the procurement of this mesylate intermediate to the development of low-nanomolar bioactive leads.

Carbonic Anhydrase Sulfonamide Anticancer

Procurement-Driven Application Scenarios: Where 1H-Indol-5-yl Methanesulfonate Delivers the Highest Research Value


High-Yield Construction of Heterobiaryl Libraries via Modern Cross-Coupling

Leveraging the superior leaving-group ability of the mesylate ester, researchers can efficiently build diverse heterobiaryl libraries using 1H-Indol-5-yl methanesulfonate. By utilizing the established nickel-catalyzed C-O activation protocol with potassium heteroaryltrifluoroborates, synthetic chemists can achieve near-quantitative yields (up to 99%), a significant advantage over tosylate- or halide-based alternatives [1]. This enables cost-effective, parallel synthesis of drug-like molecules for high-throughput screening campaigns.

Medicinal Chemistry Optimization of CNS-Penetrant Indole-Based Leads

When a hit molecule's core indole scaffold has insufficient lipophilicity (logP ~2.14) for optimal CNS exposure, 1H-Indol-5-yl methanesulfonate provides a direct replacement with a logP of 2.59 [1][2]. This modest increase of 0.45 log units can significantly improve permeability without encountering the solubility issues of highly lipophilic (logP >5) analogs. This scaffold can be used to probe lipophilic efficiency (LipE) relationships directly.

Targeted Anticancer Drug Discovery via Indoline-5-Sulfonamide Synthesis

For oncology projects targeting the tumor-associated carbonic anhydrases CA IX and XII, 1H-Indol-5-yl methanesulfonate is the essential starting material. The downstream 1-acylated indoline-5-sulfonamides, synthesized from this core, have demonstrated high potency with KI values as low as 41.3 nM against CA XII [1]. Procurement of this compound is the first step in a validated synthetic route to a class of inhibitors with demonstrated antiproliferative activity and the ability to circumvent multidrug resistance.

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